molecular formula C8H10N2 B13169975 2-Amino-6-(iso-propenyl)pyridine

2-Amino-6-(iso-propenyl)pyridine

Cat. No.: B13169975
M. Wt: 134.18 g/mol
InChI Key: IXBTYEARFDUOAZ-UHFFFAOYSA-N
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Description

2-Amino-6-(iso-propenyl)pyridine is a heterocyclic organic compound with the molecular formula C8H10N2. It is a derivative of pyridine, featuring an amino group at the 2-position and an iso-propenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(iso-propenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of magnetically recoverable catalysts for the preparation of pyridine derivatives. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(iso-propenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and iso-propenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-Amino-6-(iso-propenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-(iso-propenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-(iso-propenyl)pyridine include other pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iso-propenyl group at the 6-position differentiates it from other pyridine derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

6-prop-1-en-2-ylpyridin-2-amine

InChI

InChI=1S/C8H10N2/c1-6(2)7-4-3-5-8(9)10-7/h3-5H,1H2,2H3,(H2,9,10)

InChI Key

IXBTYEARFDUOAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=CC=C1)N

Origin of Product

United States

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